
3-Bromo-4-iodothiophene
Descripción general
Descripción
3-Bromo-4-iodothiophene (3-Br-4-I-Thiophene) is an organosulfur compound belonging to the class of thiophenes. This compound has a unique structure with a bromine atom and an iodine atom attached to a thiophene ring. It is a colorless solid that is insoluble in water. This compound has a variety of applications in scientific research and is used in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Halogen Dance Reactions
One significant application of 3-bromo-4-iodothiophene involves its participation in halogen dance reactions. Gronowitz, Hallberg, and Glennow (1980) studied the reaction of this compound with sodium methoxide, which resulted in a halogen dance, producing a mixture of various bromo-iodothiophenes and diiodo-bromothiophenes (Gronowitz, Hallberg, & Glennow, 1980).
Vibrational Spectra Analysis
The study of vibrational spectra of thiophene derivatives, including this compound, has been a subject of research. Paliani and Cataliotti (1982) analyzed the infrared and Raman spectra of 3-halogeno-derivatives of thiophene, providing insights into the fundamental vibrations and structural properties of these compounds (Paliani & Cataliotti, 1982).
Selective Metallation and Synthesis
Selective metallation of 3-halothiophenes, including this compound, has been explored for the synthesis of other thiophene derivatives. Sonoda et al. (2009) demonstrated the selective lithiation of 3-bromothiophene, leading to the synthesis of 2-bromo-3-formylthiophene in high selectivity (Sonoda et al., 2009).
Photogeneration of Heteroaryl Cations
The photogeneration of heteroaryl cations using halothiophenes, including this compound, has been investigated. Raviola et al. (2016) studied the photochemical dehalogenation of halothiophenes, which is an indirect access to heteroaryl cations, a crucial aspect in photochemical applications (Raviola et al., 2016).
Polymerization Studies
This compound has been used in polymerization studies to synthesize various polymers. Miyakoshi, Yokoyama, and Yokozawa (2004) utilized bromo-iodothiophenes for the polymerization of hexylthiophene, achieving low polydispersity and controlled molecular weight (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Kinetic Studies in Polymerization
Kinetic studies involvingthis compound have been conducted to understand its behavior in polymerization reactions. Lamps and Catala (2011) explored the controlled polymerization of this compound using Ni(dppp)Cl2 as a catalyst, demonstrating the strong effect of LiCl on the polymerization rate and yielding insights into the kinetics of such reactions (Lamps & Catala, 2011).
Synthesis of Thiophene Derivatives
The synthesis of 3-iodothiophenes, including derivatives of this compound, has been a focus of research. Santana et al. (2014) demonstrated a simple synthesis of 3-iodothiophenes using a range of thioenynes, which were then used in cross-coupling reactions to produce thiophene acetylenes (Santana et al., 2014).
Block Copolymer Synthesis
Research on the synthesis of block copolythiophenes using bromo-iodothiophenes, including this compound, has been conducted. Ohshimizu and Ueda (2008) successfully synthesized block copolymers using nickel-catalyzed coupling polymerization, demonstrating the potential for creating complex polymer structures (Ohshimizu & Ueda, 2008).
Photoelectron Spectroscopy Studies
The valence shell photoelectron spectrum of iodothiophenes, including this compound, has been studied to understand electron correlation and relativistic effects. Trofimov et al. (2002) characterized the main bands due to single-hole ionized states, providing important insights into the electronic structure of these compounds (Trofimov et al., 2002).
Electrochemical Reduction Studies
The electrochemical reduction of mono- and dihalothiophenes, including this compound, has been explored. Mubarak and Peters (1996) used cyclic voltammetry and controlled-potential electrolysis to study the reduction behavior, providing valuable data for understanding the electrochemical properties of these compounds (Mubarak & Peters, 1996).
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiophene derivatives, the family to which 3-bromo-4-iodothiophene belongs, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It is suggested that it has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low, and it has a moderate lipophilicity .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they induce changes at the molecular and cellular levels .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-iodothiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further react with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is involved in redox reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes, or to the nucleus, where it can influence gene expression .
Propiedades
IUPAC Name |
3-bromo-4-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCBCVSLGOBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504764 | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73882-41-4 | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73882-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


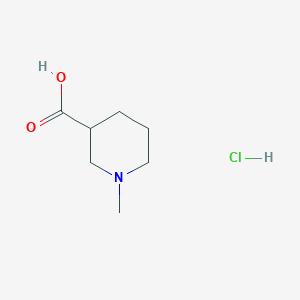
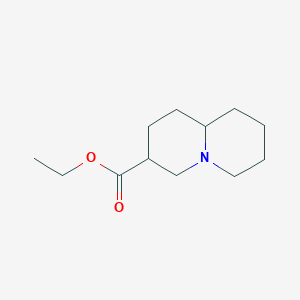



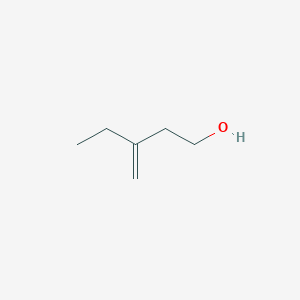
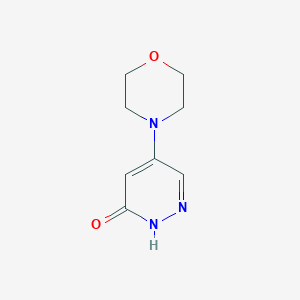
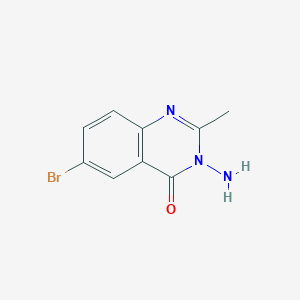
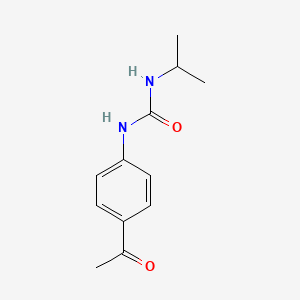
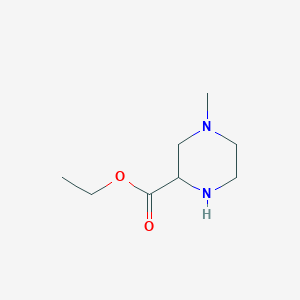


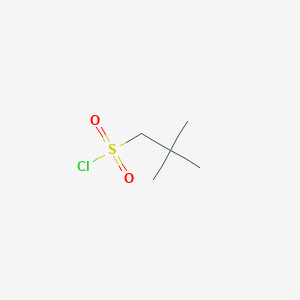
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)
